molecular formula C9H5BrFNS B1454885 4-Bromo-2-(4-fluorophenyl)thiazole CAS No. 1142196-38-0

4-Bromo-2-(4-fluorophenyl)thiazole

Cat. No. B1454885
Key on ui cas rn: 1142196-38-0
M. Wt: 258.11 g/mol
InChI Key: QYQFXTPEZJYBSM-UHFFFAOYSA-N
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Patent
US08865732B2

Procedure details

Following a modified procedure (Bach, T.; Heuser, S. Tetrahedron Lett. 2000, 41, 1707), a mixture of 2,4-dibromothiazole (486 mg, 2.0 mmol), 4-fluorophenyl boronic acid (266 mg, 1.9 mmol), and aqueous 2.0 M Na2CO3 solution (2.3 mL, 4.6 mmol) in DME (6.8 mL) was sparged with Ar for 3 min. Tetrakis(triphenylphosphine)palladium(0) (150 mg) was added and the reaction mixture was sparged with Ar for 1 min. The reaction was sealed and irradiated at 105° C. for 12 min in a microwave reactor. The reaction mixture was partitioned with EtOAc (50 mL) and saturated aqueous NaHCO3 solution (10 mL). The layers were separated and the organic layer was washed with saturated aqueous NaHCO3 solution (10 mL), brine (20 mL), dried (Na2SO4), and concentrated in vacuo. The crude material was purified by column chromatography over silica gel to provide 450 mg of 4-bromo-2-(4-fluorophenyl)thiazole which was directly used in the next step without further purification: LCMS (m/z): 259.9 (MH+), tR=1.08 min.
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1.[F:8][C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1.C([O-])([O-])=O.[Na+].[Na+]>COCCOC>[Br:7][C:5]1[N:6]=[C:2]([C:12]2[CH:13]=[CH:14][C:9]([F:8])=[CH:10][CH:11]=2)[S:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
486 mg
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Name
Quantity
266 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
6.8 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sparged with Ar for 3 min
Duration
3 min
ADDITION
Type
ADDITION
Details
Tetrakis(triphenylphosphine)palladium(0) (150 mg) was added
CUSTOM
Type
CUSTOM
Details
the reaction mixture was sparged with Ar for 1 min
Duration
1 min
CUSTOM
Type
CUSTOM
Details
The reaction was sealed
CUSTOM
Type
CUSTOM
Details
irradiated at 105° C. for 12 min in a microwave reactor
Duration
12 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned with EtOAc (50 mL) and saturated aqueous NaHCO3 solution (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous NaHCO3 solution (10 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(SC1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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